molecular formula H3Mo12O40P B1143586 Phosphomolybdic acid solution CAS No. 12026-57-2

Phosphomolybdic acid solution

Cat. No. B1143586
CAS RN: 12026-57-2
M. Wt: 1825.25
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04897477

Procedure details

To a solution of 47 g (0.376 mmol) of 4,4-dimethyl-5-oxovaleronitrile in 350 mL of methanol, cooled to 0° C. (ice bath), was added, with vigorous stirring and over 15-20 min., 7.9 g (0.209 mmol; 2.22 hydride equiv.) of NaBH4. After the addition was completed, the solution was stirred an additional 30 min. at 0° C. before removing the solvent in vacuo (aspirator). To the residue was added CH2Cl2 followed by careful addition of H2O, and finally 1.2N HCl until pH=1-2 was obtained. The layers were separated and the aqueous one extracted twice (CH2Cl2), saturated with NaCl and extracted again three times with CH2Cl2. After drying the combined organic layers over Na2SO4 and removing the solvent under vacuum (aspirator) 47.7 g (95%) of the title compound, sufficiently pure for the next step, was obtained as a faint yellow oil. TLC: (Silica) Rf =0.26 (ethyl acetate dichloromethane 1:9), detection with molybdophosphoric acid (yellow spot on blue-green).
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
7.9 g
Type
reactant
Reaction Step Two
Name
ethyl acetate dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:9])([CH:7]=[O:8])[CH2:3][CH2:4][C:5]#[N:6].[BH4-].[Na+].ClCCl.C(OCC)(=O)C>CO.OP(O)(O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O>[CH3:1][C:2]([CH3:9])([CH2:7][OH:8])[CH2:3][CH2:4][C:5]#[N:6] |f:1.2,3.4,6.7.8.9.10.11.12.13.14.15.16.17.18|

Inputs

Step One
Name
Quantity
47 g
Type
reactant
Smiles
CC(CCC#N)(C=O)C
Name
Quantity
350 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
7.9 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
ethyl acetate dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl.C(C)(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
OP(=O)(O)O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring and over 15-20 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the solution was stirred an additional 30 min. at 0° C.
Duration
30 min
CUSTOM
Type
CUSTOM
Details
before removing the solvent in vacuo (aspirator)
ADDITION
Type
ADDITION
Details
To the residue was added CH2Cl2
ADDITION
Type
ADDITION
Details
followed by careful addition of H2O, and finally 1.2N HCl until pH=1-2
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous one extracted twice (CH2Cl2)
EXTRACTION
Type
EXTRACTION
Details
saturated with NaCl and extracted again three times with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the combined organic layers over Na2SO4
CUSTOM
Type
CUSTOM
Details
removing the solvent under vacuum (aspirator) 47.7 g (95%) of the title compound
CUSTOM
Type
CUSTOM
Details
sufficiently pure for the next step, was obtained as a faint yellow oil

Outcomes

Product
Details
Reaction Time
17.5 (± 2.5) min
Name
Type
Smiles
CC(CCC#N)(CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.